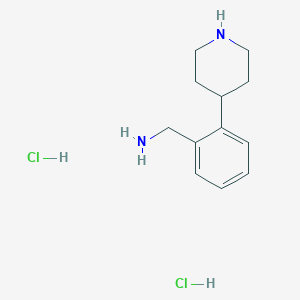
(2-(哌啶-4-基)苯基)甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the empirical formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is a 4-aryl piperidine used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in optimizing drug-like properties and impacting the 3D orientation of bifunctional protein degraders .
科学研究应用
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications span various fields:
Chemistry: Used as a linker in the synthesis of bifunctional molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Employed in the development of new drugs and chemical probes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-bromobenzylamine with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic compounds .
作用机制
The mechanism of action of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s semi-flexible nature allows for optimal positioning of the target protein and the E3 ligase, enhancing the efficiency of protein degradation .
相似化合物的比较
Similar Compounds
- (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
Uniqueness
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific positioning of the piperidine ring, which provides a balance between flexibility and rigidity. This unique structure enhances its effectiveness as a linker in PROTACs, optimizing the 3D orientation and improving drug-like properties .
属性
IUPAC Name |
(2-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWHHONSCAVPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














